REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:5].[OH-].[Na+].[C:14]1(C)C=CC=CC=1>>[CH3:1][N:2]([CH:14]=[C:6]([C:4]#[N:5])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
methoxymethyleneiminium methylsulphate
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess dimethylamine and 70% of the resulting methanol were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Analogously to Example 1, the salt obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C(C(=O)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:5].[OH-].[Na+].[C:14]1(C)C=CC=CC=1>>[CH3:1][N:2]([CH:14]=[C:6]([C:4]#[N:5])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
methoxymethyleneiminium methylsulphate
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess dimethylamine and 70% of the resulting methanol were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Analogously to Example 1, the salt obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C(C(=O)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |